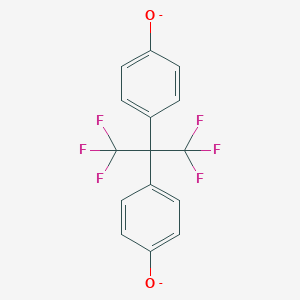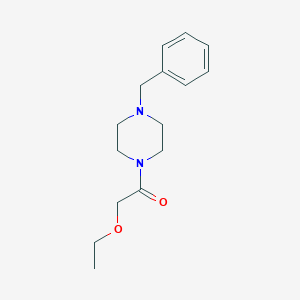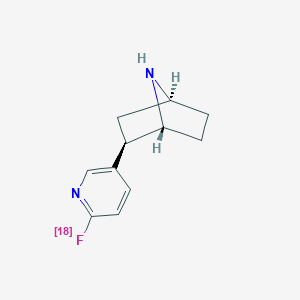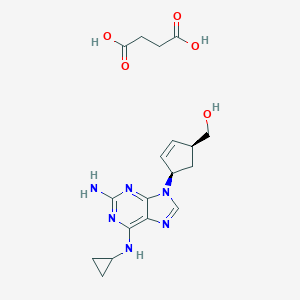
2,4-difluoro-N-(2-hydroxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(2-hydroxyethyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a small molecule that can be synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects.
作用机制
The mechanism of action of 2,4-difluoro-N-(2-hydroxyethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a number of other interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
实验室实验的优点和局限性
One of the main advantages of using 2,4-difluoro-N-(2-hydroxyethyl)benzamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of interesting future directions for research involving 2,4-difluoro-N-(2-hydroxyethyl)benzamide. One area of focus could be the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of focus could be the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on different cell types and physiological systems.
科学研究应用
2,4-difluoro-N-(2-hydroxyethyl)benzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC 名称 |
2,4-difluoro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |
InChI 键 |
LUSAKYJMENAPKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)

